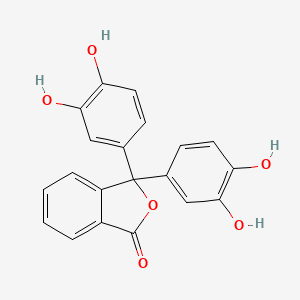
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound features a central isobenzofuranone core with two 3,4-dihydroxyphenyl groups attached, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through a condensation mechanism, forming the isobenzofuranone core with the dihydroxyphenyl groups attached.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the isobenzofuranone core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,3′-Dihydroxydiphenyl disulfide: A symmetrical disulfide derivative with similar dihydroxyphenyl groups.
Bis(4-methoxyphenyl) disulfide: Another disulfide derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of two dihydroxyphenyl groups enhances its antioxidant and potential therapeutic effects.
Properties
CAS No. |
596-28-1 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3,3-bis(3,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O6/c21-15-7-5-11(9-17(15)23)20(12-6-8-16(22)18(24)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,21-24H |
InChI Key |
QPFLFTVMWJJXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















